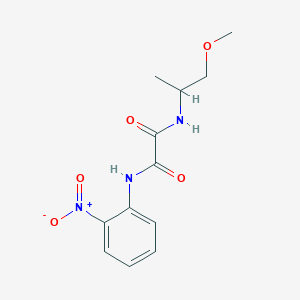
N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound and its overall shape and size .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the reactivity of the compound and its potential uses in synthesis .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, and density. Chemical properties refer to the reactivity of the compound, such as its acidity or basicity .Applications De Recherche Scientifique
Synthesis and Rearrangement of Oxalamides : Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a new formula for anthranilic acid derivatives and oxalamides, indicating potential applications in the synthesis of related chemical compounds (Mamedov et al., 2016).
Photopolymerization Processes : Guillaneuf et al. (2010) investigated a novel alkoxyamine compound for use as a photoiniferter in nitroxide-mediated photopolymerization. This research suggests potential applications of similar compounds in the development of light-sensitive materials and photopolymerization processes (Guillaneuf et al., 2010).
Lignin Depolymerization : Zhai et al. (2017) used a Ni–Fe alloy catalyst for the efficient depolymerization of lignin to produce aromatics. This study indicates the potential application of similar compounds in biomass conversion and the production of valuable chemicals from lignin (Zhai et al., 2017).
Anticancer Research : Chen et al. (2022) explored the anticancer effects of a nitrated [6,6,6]tricycles-derived compound (SK1) containing nitro, methoxy, and isopropoxy groups. This research suggests the potential of similar compounds in the development of new anticancer drugs, particularly in inducing oxidative stress in cancer cells (Chen et al., 2022).
Environmental Remediation : Pignatello and Sun (1995) studied the photoassisted Fenton reaction for the complete oxidation of metolachlor, a compound related to N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide. This research indicates the potential application of similar compounds in environmental remediation, particularly in the degradation of hazardous substances in water (Pignatello & Sun, 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-8(7-20-2)13-11(16)12(17)14-9-5-3-4-6-10(9)15(18)19/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTILFVEPYGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

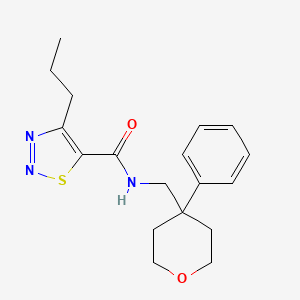
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)
![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)
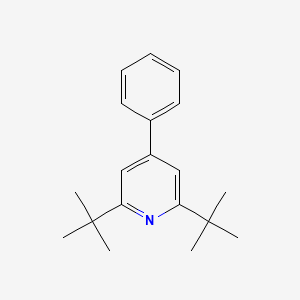
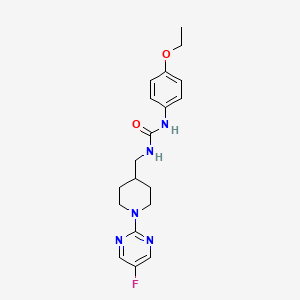
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)
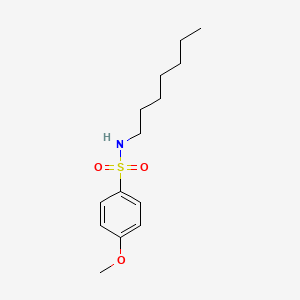
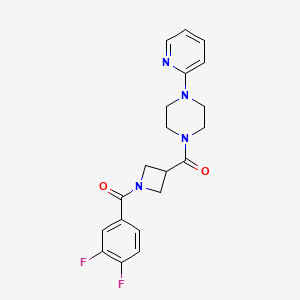
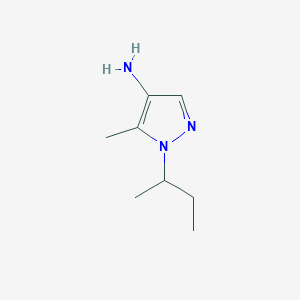


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)